REACTION_CXSMILES
|
C([O:4][CH2:5][CH2:6][C:7]([O:10][C:11]([CH3:19])([CH3:18])[CH2:12][CH2:13][O:14]C(=O)C)([CH3:9])[CH3:8])(=O)C>N>[O:10]([C:11]([CH3:19])([CH3:18])[CH2:12][CH2:13][OH:14])[C:7]([CH3:8])([CH3:9])[CH2:6][CH2:5][OH:4]
|
Name
|
3,3′-oxybis(3-methylbutan-1-yl) diacetate
|
Quantity
|
0.274 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCC(C)(C)OC(CCOC(C)=O)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was then removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
Compound was then dissolved in 20 mL diethyl ether
|
Type
|
FILTRATION
|
Details
|
precipitate was filtered out
|
Type
|
CUSTOM
|
Details
|
to yield a colorless liquid
|
Type
|
CUSTOM
|
Details
|
(0.187 g yield) 1H NMR (400 MHz, CDCl3): δ 1.61 (s, 12H), 2.04 (t, J=6.6, 4H), 3.88 (t, J=6.6, 4H)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
O(C(CCO)(C)C)C(CCO)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |